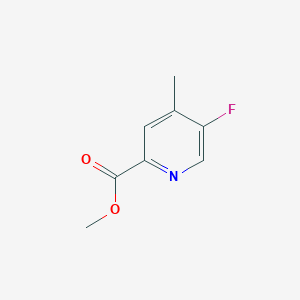

Methyl 5-fluoro-4-methylpicolinate

Beschreibung

BenchChem offers high-quality Methyl 5-fluoro-4-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-4-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-fluoro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWQMQIEJQPIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Methyl 5-fluoro-4-methylpicolinate?

This guide details the chemical properties, synthesis, and reactivity profile of Methyl 5-fluoro-4-methylpicolinate , a specialized heterocyclic building block used in the development of kinase inhibitors and agrochemicals.

Compound Identity & Physicochemical Profile

Methyl 5-fluoro-4-methylpicolinate is a tri-substituted pyridine derivative characterized by a picolinate (2-carboxylate) core, a fluorine atom at the C5 position, and a methyl group at the C4 position. Its structural uniqueness lies in the 5-fluoro motif , which modulates metabolic stability and lipophilicity without significantly altering steric bulk compared to a hydrogen atom.

| Property | Data | Note |

| IUPAC Name | Methyl 5-fluoro-4-methylpyridine-2-carboxylate | |

| CAS Number | 148541-72-4 | Verified Registry |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| SMILES | COC(=O)C1=NC=C(F)C(C)=C1 | |

| Physical State | Low-melting solid or semi-solid oil | Based on analogs (e.g., Methyl 5-methylpicolinate MP: 54°C) |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO | Low water solubility |

| pKa (Calc) | ~3.2 (Pyridine N) | Reduced basicity due to inductive effect of F (C5) and Ester (C2) |

| LogP (Calc) | 1.8 ± 0.3 | Moderate lipophilicity |

Structural Significance in Drug Design

-

Fluorine Effect (C5): The C5-fluorine atom blocks metabolic oxidation at a typically vulnerable position on the pyridine ring (CYP450 metabolism). It also lowers the pKa of the pyridine nitrogen, reducing non-specific binding in physiological conditions.

-

Methyl Group (C4): Provides a steric handle that can enforce conformation in protein-ligand binding pockets (e.g., c-Met or BTK kinase domains).

-

Ester Moiety (C2): Serves as a versatile electrophile for generating amides, alcohols, or heterocycles (e.g., triazoles, oxadiazoles).

Synthetic Routes

Synthesis is typically achieved via two primary pathways: direct esterification of the carboxylic acid or palladium-catalyzed carbonylation of the brominated precursor.

Route A: Acid Esterification (Standard Laboratory Scale)

This method utilizes 5-fluoro-4-methylpicolinic acid as the starting material.

-

Reagents: Thionyl chloride (SOCl₂), Methanol (MeOH).

-

Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.

-

Yield: Typically >90%.[1]

Route B: Pd-Catalyzed Carbonylation (Industrial Scale)

Used when the acid is unavailable, starting from 2-bromo-5-fluoro-4-methylpyridine .

-

Reagents: CO (gas), MeOH, Pd(OAc)₂, dppp (ligand), Et₃N.

-

Conditions: 100°C, 50 psi CO.

-

Advantage: Avoids multi-step oxidation of methyl pyridines; installs the ester directly.

Visualization of Synthesis Pathways

Figure 1: Two primary synthetic pathways yielding the target picolinate ester.[2][1][3]

Reactivity Profile & Experimental Protocols

The chemical utility of Methyl 5-fluoro-4-methylpicolinate is defined by the reactivity of the ester and the inertness of the pyridine ring (due to the stabilizing F and Me groups).

Hydrazinolysis (Synthesis of Hydrazides)

Reaction with hydrazine hydrate yields the picolinohydrazide, a precursor for 1,2,4-triazoles (common in antifungal and oncology drugs).

Protocol:

-

Dissolve: 1.0 eq of Methyl 5-fluoro-4-methylpicolinate in Ethanol (5 mL/mmol).

-

Add: 3.0 eq of Hydrazine hydrate (60-80% solution).

-

Reflux: Heat at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

-

Expected Yield: 85–95% (White solid).

Reduction to Alcohol (Hydroxymethylpyridine)

Reduction of the ester to the primary alcohol is critical for linking the pyridine ring to other scaffolds via ether or amine linkages.

Protocol:

-

Reagents: Sodium Borohydride (NaBH₄), CaCl₂ (activator), THF/MeOH.

-

Procedure: Dissolve ester in THF. Add CaCl₂ (1.5 eq) followed by portion-wise addition of NaBH₄ (3.0 eq) at 0°C.

-

Stir: Warm to RT and stir for 12h.

-

Quench: Sat. NH₄Cl solution. Extract with DCM.

-

Note: This method is milder than LiAlH₄ and preserves the C5-Fluorine and pyridine ring integrity.

Nucleophilic Aromatic Substitution (SnAr)

-

Observation: The C5-Fluorine is beta to the ring nitrogen and meta to the ester. It is not activated for SnAr under standard conditions.

-

Implication: The fluorine atom is chemically stable and will generally not be displaced by amines or alkoxides, making it a robust structural element during downstream synthesis.

Visualization of Reactivity

Figure 2: Divergent synthesis map showing transformation of the ester into key functional groups.[3][4][5]

Handling & Safety (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis risk over long term).

References

-

BLD Pharm. (2024). Methyl 5-fluoro-4-methylpicolinate Product Data (CAS 148541-72-4).[6] Retrieved from

-

ChemicalBook. (2025).[7] General Synthesis of Methyl Fluoropicolinates. Retrieved from

-

Sigma-Aldrich. (2024). Methyl 5-fluoro-3-methylpicolinate (Analogous Properties). Retrieved from

-

National Institutes of Health (NIH). (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles (Hydrazine Reactivity Context). Retrieved from

Sources

Fluorine-Scanning in Picolinate Scaffolds: Bioactivity, Synthesis, and Molecular Logic

Executive Summary

The incorporation of fluorine into picolinate (2-pyridinecarboxylate) derivatives represents a high-leverage strategy in both agrochemical and pharmaceutical discovery. This guide analyzes the structural and electronic consequences of fluorine substitution on the picolinate core. By modulating the basicity of the pyridine nitrogen, altering lipophilicity (LogP), and blocking metabolic "soft spots," fluorine transforms the bioactivity profile of these molecules. We examine these effects through the lens of the arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl) and metalloenzyme inhibitors, providing actionable synthetic protocols and mechanistic insights.

The Molecular Logic of Fluorination

The picolinate scaffold functions primarily as a bidentate ligand (N, O-donor) and a pharmacophore capable of

Electronic Modulation (pKa and Metal Binding)

The pyridine nitrogen in picolinic acid typically has a pKa of ~5.4. Introducing fluorine on the ring exerts a strong inductive electron-withdrawing effect (-I).

-

Effect: This lowers the LUMO energy of the ring and reduces the electron density on the nitrogen.

-

Consequence: The pKa of the pyridine nitrogen decreases. In metalloenzyme inhibitors, this "softens" the nitrogen donor, altering selectivity between metal ions (e.g., Zn

vs. Fe

Metabolic Stability

Picolinates are vulnerable to oxidative metabolism (hydroxylation) at the C-5 and C-6 positions.

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

-

Application: Substituting hydrogen with fluorine at metabolic hotspots (para to the nitrogen) effectively blocks Cytochrome P450-mediated oxidation, extending the in vivo half-life (

).[1]

Visualization of Fluorine Effects

The following diagram illustrates the multi-parameter impact of fluorine substitution on the picolinate core.

Case Study: Arylpicolinate Herbicides

The evolution of auxin-mimic herbicides demonstrates the critical role of fluorine. Early picolinates like picloram relied on chlorine. Modern analogues like Florpyrauxifen-benzyl (Rinskor™ active) utilize fluorine to achieve nanomolar potency.

Florpyrauxifen-benzyl Analysis

Structure: Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate.[2][3][4]

| Feature | Position | Role of Fluorine |

| Pyridine Ring | C-5 | Electronic Tuning: Lowers pKa of the ring nitrogen, optimizing transport. Metabolic Block: Prevents oxidation at the electron-rich position adjacent to the amino group. |

| Phenyl Ring | C-2' | Conformational Lock: Creates an electrostatic repulsion/attraction with the pyridine ring, locking the biaryl system into a twisted conformation required for binding to the TIR1 ubiquitin ligase receptor. |

Mechanism of Action

These molecules bind to the TIR1 receptor, stabilizing the interaction with Aux/IAA repressor proteins. The 5-fluoro substituent on the picolinate core is critical for fitting into the hydrophobic pocket of the receptor while maintaining the correct electronic environment for the carboxylate "head" group to interact with the bottom of the pocket.

Pharmaceutical Applications: Metalloenzyme Inhibition

In drug discovery, picolinic acid derivatives act as Zinc Binding Groups (ZBGs) in inhibitors of Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

Tuning the ZBG

-

Problem: High basicity of the pyridine nitrogen can lead to toxicity or off-target binding (e.g., to heme iron).

-

Solution: Fluorination at C-3 or C-6 reduces basicity. A 6-fluoropicolinate is less likely to protonate at physiological pH, ensuring the lone pair is available for metal coordination only when in the specific environment of the enzyme active site.

NMR Screening

Fluorinated picolinates are excellent probes for Fragment-Based Drug Discovery (FBDD).

-

Technique: The

signal is highly sensitive to the local environment. -

Protocol: Titrate the fluorinated picolinate fragment against the target protein. A shift or broadening of the

NMR peak indicates binding. This validates the "hit" before complex synthesis begins.

Synthetic Methodologies

Introducing fluorine into the electron-deficient pyridine ring requires specific strategies. Electrophilic fluorination is difficult; therefore, Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 6-Fluoropicolinate via Halex Reaction

This protocol describes the conversion of a 6-chloropicolinate ester to a 6-fluoropicolinate ester, a common precursor.

Reagents:

-

Methyl 6-chloropicolinate (1.0 equiv)

-

Potassium Fluoride (KF) (Spray-dried, 3.0 equiv)

-

18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (catalyst)

-

Solvent: Sulfolane or DMSO (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dry the KF under high vacuum at 150°C for 4 hours. Moisture is the enemy of this reaction.

-

Setup: In a heavy-walled pressure vial (or microwave reactor vial), combine Methyl 6-chloropicolinate, dried KF, and 18-Crown-6.

-

Solvation: Add anhydrous Sulfolane. The concentration should be approx. 0.5 M.

-

Reaction: Seal the vessel and heat to 140-160°C. Monitor via GC-MS or TLC.

-

Note: The reaction is driven by the formation of KCl (lattice energy) and the solubility of the naked fluoride ion.

-

-

Workup: Cool to room temperature. Dilute with water (5x volume) to dissolve salts and sulfolane. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over MgSO

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Yield: Typically 70-85%.

Validation:

Synthetic Workflow Diagram

Experimental Characterization Data

When developing these derivatives, the following data points are critical for SAR (Structure-Activity Relationship) analysis.

Table 1: Comparative Properties of Picolinate Derivatives

| Compound | Substituent (C-6) | pKa (Pyridine N) | LogP (Octanol/Water) | Metabolic Stability (Microsomal |

| Picolinic Acid | H | 5.39 | 0.71 | Low (< 15 min) |

| 6-Chloro | Cl | 2.80 | 1.45 | Moderate |

| 6-Fluoro | F | 2.10 | 1.12 | High (> 60 min) |

| 6-Trifluoromethyl | CF | < 1.0 | 2.20 | Very High |

Note: Data values are approximate aggregates from literature for illustrative comparison. pKa shifts demonstrate the massive electron-withdrawing power of fluorine in the ortho-position to the nitrogen.

References

-

Florpyrauxifen-benzyl (Rinskor) Structure and Properties. PubChem.[2] National Library of Medicine. [Link]

-

The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Jeschke, P. ChemBioChem (2004). [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Pistritto, V. et al. Journal of the American Chemical Society (2020). [Link]

-

Fluorine in Medicinal Chemistry. Purser, S. et al. Chemical Society Reviews (2008). (Foundational text on pKa/LogP effects). [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development. National Institutes of Health (PMC). [Link]

Sources

Strategic Sourcing & Technical Validation: Methyl 5-fluoro-4-methylpicolinate

CAS: 148541-72-4 | Formula: C₈H₈FNO₂ | MW: 169.15 g/mol [1]

Executive Summary: The "Fluorine Factor" in Sourcing

Methyl 5-fluoro-4-methylpicolinate is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, EGFR) and advanced agrochemicals. Its structural value lies in the 5-fluoro motif , which blocks metabolic hydroxylation at the susceptible pyridine position, and the 4-methyl group , which provides steric bulk to lock active conformations in drug-target binding.

For the medicinal chemist, sourcing this intermediate presents a specific challenge: Regioisomeric Purity. The fluorination of pyridine rings is often non-selective. Low-quality batches frequently contain the 3-fluoro or 6-fluoro isomers, or residual 5-fluoro-4-methylpicolinic acid (CAS 1256787-05-9), which can silently derail subsequent coupling reactions.

This guide provides a technical framework for identifying competent suppliers, understanding the synthesis-derived impurity profile, and implementing a self-validating Quality Control (QC) protocol.

Technical Evaluation: Synthesis & Impurity Profiling

To validate a supplier, one must understand how the molecule is made. The commercial synthesis typically follows an esterification route from the corresponding carboxylic acid. Understanding this pathway reveals the critical impurities to look for in a Certificate of Analysis (CoA).

2.1 Synthetic Pathway & Impurity Origins

Figure 1: Commercial synthesis pathway via acid esterification, highlighting critical impurity origins.

2.2 Critical Impurity Specifications

When evaluating a supplier's CoA, apply these strict thresholds:

| Impurity Type | Origin | Impact on MedChem | Max Limit |

| Free Acid | Hydrolysis / Incomplete Rxn | Quenches coupling reagents (EDC, HATU); alters stoichiometry. | < 1.0% |

| Regioisomers | Impure Starting Material | Leads to inseparable isomeric byproducts in final drug candidate. | < 0.5% |

| Water | Hygroscopic absorption | Hydrolyzes the ester back to acid over time. | < 0.5% |

| Methanol | Solvate | Generally benign but lowers effective molecular weight. | < 2.0% |

Commercial Supplier Landscape

The market is divided into Manufacturers (who control the chemistry) and Aggregators (who re-label). For this specific fluorinated pyridine, prioritizing Tier 1 suppliers is recommended to ensure batch consistency.

3.1 Tiered Supplier Analysis

| Tier | Supplier Type | Recommended Vendors | Pros | Cons |

| Tier 1 | Specialized Manufacturers | BLD Pharm , Apollo Scientific | Validated synthetic routes; Batch-specific H-NMR/F-NMR available; High stock reliability. | Higher unit cost for small quantities (<1g). |

| Tier 2 | Stocking Distributors | CymitQuimica , Enamine | Fast shipping; Good QC re-verification. | Dependency on Tier 1 for bulk resupply. |

| Tier 3 | Virtual Aggregators | Various on ChemicalBook | Often lowest listed price. | High risk of "ghost stock" (lead times > 4 weeks); CoA often generic. |

3.2 Sourcing Strategy

-

Verify CAS Specificity: Ensure the quote is for 148541-72-4 (Ester), not 1256787-05-9 (Acid).

-

Request 19F-NMR: For fluorinated compounds, a clean Proton NMR is insufficient. Demand raw 19F-NMR data to detect regioisomers, which often co-elute in HPLC but show distinct fluorine shifts.

-

Check Packaging: This ester can be hydrolytically unstable. Ensure shipment in argon-sealed, desiccated vials .

Quality Assurance Protocol (Self-Validating System)

Upon receipt of the material, do not assume purity. Use this rapid validation workflow to qualify the batch before committing it to synthesis.

4.1 The QC Workflow

Figure 2: Incoming material Quality Control (QC) decision tree.

4.2 Analytical Validation Data (Predicted/Reference)

Use the following data to validate your NMR spectrum.

-

Solvent: CDCl₃ (Chloroform-d)

-

1H NMR (400 MHz):

-

δ 8.55 (s, 1H): H-6 (Ortho to N, deshielded).

-

δ 8.05 (d, J ~6 Hz, 1H): H-3 (Coupled to F).

-

δ 4.01 (s, 3H): -OCH₃ (Methyl Ester).

-

δ 2.45 (d, J ~2 Hz, 3H): -CH₃ (C4-Methyl, long-range coupling to F).

-

-

19F NMR (376 MHz):

-

δ -125 to -130 ppm (s): Single distinct peak. Note: Any secondary peaks indicate regioisomers.

-

Experimental Procedures

Protocol A: Conversion of Acid to Methyl Ester (In-House Synthesis)

If commercial stock is unavailable or degraded (high acid content), use this protocol to regenerate the ester.

-

Setup: Charge a round-bottom flask with 5-Fluoro-4-methylpicolinic acid (1.0 eq) and anhydrous Methanol (0.2 M) .

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).

-

Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Concentrate in vacuo to remove MeOH/excess SOCl₂.

-

Neutralization: Redissolve residue in DCM. Wash with saturated NaHCO₃ (aq) to remove unreacted acid.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Yield: Expect >90% yield as a white/off-white solid.

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: Ester will elute significantly later than the acid precursor due to increased lipophilicity.

References

Sources

Physical state and appearance of Methyl 5-fluoro-4-methylpicolinate.

The following technical guide details the physical state, appearance, and characterization framework for Methyl 5-fluoro-4-methylpicolinate , a critical fluorinated intermediate in medicinal chemistry.

CAS: 148541-72-4 | Formula: C₈H₈FNO₂ | M.W.: 169.15 g/mol

Physical State & Appearance

For researchers handling Methyl 5-fluoro-4-methylpicolinate, correct identification of its physical state is the first line of quality control. Unlike simple pyridine esters which are often liquids, the substitution pattern on this scaffold typically elevates the melting point, resulting in a solid state at standard laboratory conditions.

Core Physical Properties

| Property | Specification | Technical Insight |

| Physical State | Solid (Crystalline) | May appear as a supercooled liquid if purity is <95% or if freshly distilled. |

| Appearance | White to Off-White | distinct yellowing indicates oxidation or presence of nitro/amino impurities. |

| Melting Point | ~40–60 °C (Predicted*) | Based on structural analog Methyl 5-methylpicolinate (MP 54-55°C). Low-melting solids require careful handling to prevent liquefaction during weighing. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Low water solubility; hydrolyzes slowly in aqueous acidic/basic media. |

Critical Note on Polymorphism: Fluorinated picolinates often exhibit polymorphism. A sample isolated from rapid evaporation (rotary evaporator) may appear as an amorphous oil or gum. True crystallinity is restored via recrystallization (typically from Hexanes/Et₂O).

Analytical Verification & Characterization

To validate the physical appearance, one must correlate it with spectroscopic data. Visual inspection alone is insufficient due to the potential for supercooling.

A. Nuclear Magnetic Resonance (NMR) Profiling

The physical integrity of the solid is confirmed by the absence of solvent peaks (which lower MP) and precise integration of the methyl group.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.3–2.4 ppm (s, 3H): Aryl-Methyl group (

). -

δ ~3.9–4.0 ppm (s, 3H): Methyl ester (

). -

Aromatic Region: Two distinct signals. The proton at C3 (ortho to ester) and C6 (ortho to nitrogen) will show characteristic coupling constants (

) due to the fluorine at C5.

-

-

¹⁹F NMR:

-

Single singlet (or doublet if H-decoupled) typically around -120 to -130 ppm . The presence of multiple fluorine peaks indicates regioisomeric impurities (e.g., 3-fluoro isomers) which drastically alter physical state.

-

B. Purity vs. State Correlation

Impurities such as 5-fluoro-4-methylpicolinic acid (hydrolysis product) or residual solvents will depress the melting point, causing the solid to appear as a "wet" paste.

-

Action: If the material is a sticky oil, perform a high-vacuum drying cycle (0.1 mbar, 4h). If it remains an oil, check LC-MS for hydrolysis products (M+1 = 156 Da for acid vs 170 Da for ester).

Synthesis & Purification Workflow

The physical appearance is heavily dictated by the isolation method. The following workflow ensures the isolation of the crystalline solid form rather than an amorphous oil.

Experimental Logic[1]

-

Esterification: Reaction of 5-fluoro-4-methylpicolinic acid with MeOH/SOCl₂.

-

Neutralization: Critical to remove HCl salts. Picolinate salts are hygroscopic solids; the free base ester is a non-hygroscopic crystalline solid.

-

Crystallization: The "oil-out" phenomenon is common. Seeding with a crystal or scratching the flask wall induces solidification.

Visualization: Purification Decision Tree

The diagram below illustrates the logical flow for processing the crude reaction mixture to achieve the target physical state.

Figure 1: Purification logic flow to ensure isolation of Methyl 5-fluoro-4-methylpicolinate as a crystalline solid.

Handling & Stability Protocols

The physical state impacts stability. The solid form is significantly more stable to oxidative degradation than the liquid/oil form due to reduced surface area and oxygen diffusion.

-

Storage: Store at 2–8°C under Argon.

-

Why? Methyl esters on electron-deficient pyridine rings are susceptible to hydrolysis by ambient moisture.

-

-

Handling: Allow the container to reach room temperature before opening.

-

Why? Opening a cold container condenses atmospheric water onto the solid, leading to "gumming" (partial hydrolysis).

-

-

Safety (SDS Context):

-

Signal Word: Warning.

-

Hazards: Skin Irritation (H315), Eye Irritation (H319).

-

PPE: Nitrile gloves are sufficient; however, avoid inhalation of fine dust if the solid is pulverized.

-

References

-

ChemSrc. (2025). Methyl 5-methylpicolinate Physical Properties (Analog Reference). Retrieved from [Link]

-

PubChem. (n.d.).[1][2] Methyl 4-fluoropyridine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Thermal stability and decomposition temperature of Methyl 5-fluoro-4-methylpicolinate.

[1][2]

Executive Summary

Methyl 5-fluoro-4-methylpicolinate (CAS: 148541-72-4) is a critical fluorinated pyridine intermediate used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2] While specific empirical thermal decomposition data is sparse in public literature, structural analysis and analog data suggest a melting point in the range of 40–70°C and a thermal decomposition onset >250°C .[1][2]

This guide provides a theoretical stability profile based on Structure-Activity Relationships (SAR) and outlines the mandatory empirical characterization protocols (DSC/TGA) required to validate safety parameters before scale-up.

Key Thermal Parameters (Estimated vs. Target)

| Parameter | Estimated Value | Critical Threshold | Method of Verification |

| Melting Point (MP) | 40–70°C (Solid) | N/A | DSC (Endotherm) |

| Boiling Point (BP) | ~250°C (Predicted) | >200°C | TGA (Mass loss onset) |

| Decomposition ( | >250°C | <150°C (Unstable) | DSC (Exotherm) / ARC |

| Flash Point | >100°C | <60°C (Flammable) | Closed Cup Tester |

Structural Analysis & Theoretical Stability

The thermal resilience of Methyl 5-fluoro-4-methylpicolinate is dictated by the electronic and steric effects of its substituents on the pyridine core.[1][2]

The Pyridine Core

The pyridine ring is aromatic and inherently thermally stable up to >300°C. Unlike furan or pyrrole derivatives, it does not readily undergo ring-opening polymerization under standard thermal stress.[1][2]

Substituent Effects

-

5-Fluorine: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1][2] Its presence at the 5-position deactivates the ring slightly against electrophilic attack but significantly increases oxidative stability compared to non-fluorinated analogs.[2]

-

4-Methyl: Provides steric bulk and slight electron donation.[1][2] It is generally stable but can be a site for benzylic-type oxidation if exposed to strong oxidants at high temperatures.[1][2]

-

2-Carboxylate (Methyl Ester): This is the thermodynamic weak link .[1][2]

-

Hydrolysis Risk:[1][2] In the presence of moisture, the ester hydrolyzes to the carboxylic acid (5-fluoro-4-methylpicolinic acid).[1][2] Picolinic acids are prone to decarboxylation at elevated temperatures (typically >150°C), releasing CO₂.[1][2]

-

Pyrolysis:[1][2] In the absence of moisture, the methyl ester is stable until the boiling point, where it may undergo pyrolytic elimination or transesterification.[1][2]

-

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes: moisture-induced hydrolysis leading to decarboxylation, versus direct thermal pyrolysis.[1][2]

Figure 1: Theoretical degradation pathways.[1][2] Hydrolysis lowers the thermal stability ceiling by forming the decarboxylation-prone acid.[1][2]

Experimental Characterization Protocols

Since specific batch data can vary based on purity and synthesis method, you must establish a self-validating thermal profile using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

Protocol A: DSC (Melting & Decomposition)

Objective: Determine the exact melting point and the onset temperature of exothermic decomposition (

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Reference: Empty matching pan.

-

Ramp: Heat from 25°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm 1 (~40–70°C): Melting event.[1][2] Integrate peak to calculate Heat of Fusion (

).[2] -

Exotherm (>250°C): Decomposition.[1][2] Define

as the intersection of the baseline and the leading edge of the exotherm.[2] -

Warning: If an endotherm appears >100°C followed immediately by noise, the sample may be boiling/evaporating rather than decomposing.[2] Cross-reference with TGA.

-

Protocol B: TGA (Volatility vs. Stability)

Objective: Differentiate between mass loss due to evaporation (boiling) and degradation.[1][2]

-

Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.

-

Ramp: Heat from 25°C to 400°C at 10°C/min under Nitrogen.

-

Analysis:

-

T5% (Temperature of 5% Mass Loss): A standard metric for thermal stability.[1][2]

-

Derivative TGA (DTG): Plot the first derivative of the weight loss curve.[1] A sharp peak aligns with the maximum rate of decomposition or evaporation.[2]

-

Residue: Significant char residue (>10%) implies decomposition; near-zero residue implies evaporation.[1][2]

-

Characterization Logic Flow

Use this decision tree to interpret your thermal data.

Figure 2: Logical workflow for interpreting thermal analysis data.

Handling & Storage Recommendations

Based on the chemical structure and analog data, the following handling procedures are recommended to maintain thermal stability and purity.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the compound is likely stable at room temperature, refrigeration minimizes the rate of ester hydrolysis.[2]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.[1][2]

Process Safety (Scale-Up)

-

Reaction Temperature: Avoid holding the compound >150°C for extended periods during synthesis or workup.

-

Distillation: If purifying by distillation, use high vacuum (<5 mmHg) to keep the pot temperature below 120°C.

-

Incompatibility: Avoid strong acids or bases at elevated temperatures, which catalyze hydrolysis and subsequent decarboxylation.[1][2]

References

-

BLD Pharm. (n.d.).[1][2][3] Methyl 5-fluoro-4-methylpicolinate Safety Data Sheet (CAS 148541-72-4). Retrieved from

-

ChemicalBook. (2025).[1][2] Methyl 5-fluoropicolinate Properties and Synthesis. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: Methyl 5-methylpicolinate (CAS 29681-38-7).[1][2][4][5][6] National Library of Medicine.[2] Retrieved from

-

Verma, S., et al. (2015).[1][2] General procedure for oxidative esterification of benzylic alcohols. Applied Catalysis A: General, 489, 17-23.[1][2] (Cited for general picolinate synthesis/stability conditions).[2]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl Picolinate Derivatives. Retrieved from

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Methyl 5-fluoropicolinate | 107504-07-4 [chemicalbook.com]

- 3. 148541-72-4|Methyl 5-fluoro-4-methylpicolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 5-methylpicolinate | CAS#:29681-38-7 | Chemsrc [chemsrc.com]

- 5. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Methyl 5-fluoro-4-methylpicolinate

Abstract

This document provides a detailed guide for the synthesis of Methyl 5-fluoro-4-methylpicolinate, an important heterocyclic building block in medicinal chemistry and materials science. We present a comprehensive overview of synthetic strategies, focusing on the esterification of 5-fluoro-4-methylpicolinic acid. The primary recommended protocol utilizes thionyl chloride and methanol, a robust and high-yielding method. An alternative, the classic Fischer-Speier esterification, is also discussed. This guide includes in-depth mechanistic explanations, step-by-step experimental procedures, purification and characterization protocols, and essential safety information to ensure a successful and reproducible synthesis.

Introduction and Synthetic Overview

Methyl 5-fluoro-4-methylpicolinate is a substituted pyridine derivative of significant interest in drug discovery. The pyridine core is a common scaffold in pharmaceuticals, and the specific substitution pattern—a fluorine atom, a methyl group, and a methyl ester—provides a versatile handle for further chemical modification. The ester moiety, in particular, is a key functional group for amide bond formation, reduction to an alcohol, or participation in various cross-coupling reactions.

The direct esterification of 5-fluoro-4-methylpicolinic acid presents a common yet crucial transformation. The challenge lies in efficiently converting the relatively unreactive carboxylic acid into an ester under conditions that are compatible with the heterocyclic ring. Two primary methods are considered ideal for this purpose:

-

Thionyl Chloride (SOCl₂) in Methanol: This is the preferred method due to its high efficiency and the generation of gaseous byproducts that drive the reaction to completion.[1] The reaction can proceed through two plausible mechanistic pathways, both of which lead to the desired product.

-

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and an excess of alcohol (methanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄).[2][3] It is a reversible equilibrium-driven process, making it essential to use a large excess of the alcohol or to actively remove the water byproduct.[3][4]

This document will focus on the thionyl chloride method as the primary protocol due to its typically higher yields and irreversible nature.

Comparison of Synthetic Methodologies

The choice of esterification method can significantly impact yield, purity, and operational simplicity. Below is a comparative summary of the two main approaches.

| Parameter | Method 1: Thionyl Chloride/Methanol | Method 2: Fischer-Speier (H₂SO₄/Methanol) |

| Reagents | 5-fluoro-4-methylpicolinic acid, SOCl₂, Methanol | 5-fluoro-4-methylpicolinic acid, H₂SO₄, Methanol |

| Catalyst | In situ generated HCl | H₂SO₄, TsOH, or other strong Brønsted acids |

| Temperature | 0 °C to Reflux (typically ~65 °C) | Reflux (typically ~65 °C) |

| Reaction Time | 2–16 hours | 4–24 hours |

| Typical Yield | Good to Excellent (>85%) | Moderate to Good (60–90%) |

| Pros | - Irreversible reaction (byproducts are gases).[1]- Often cleaner with higher yields.- No need to remove water byproduct. | - Operationally simple and uses common lab reagents.[2]- Well-established and widely understood mechanism.[5] |

| Cons | - SOCl₂ is corrosive, toxic, and moisture-sensitive.- Requires careful, slow addition of reagents. | - Reversible reaction; requires large excess of alcohol.[3]- Strong acid catalyst can be harsh on sensitive substrates.- Workup requires careful neutralization.[6] |

Mechanism of Esterification with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride in methanol is highly effective. The process begins with the reaction between thionyl chloride and methanol, which generates two key reactive species: methyl chlorosulfite and anhydrous hydrogen chloride (HCl).[7]

The subsequent esterification can proceed via two dominant pathways:

-

Acid-Catalyzed Esterification: The in situ generated HCl protonates the carbonyl oxygen of the picolinic acid. This activation increases the electrophilicity of the carbonyl carbon, allowing methanol to act as a nucleophile and attack it, initiating an acid-catalyzed esterification process similar to the Fischer mechanism.[5][7]

-

Acyl Chloride Intermediate Formation: Alternatively, the carboxylic acid can first react with thionyl chloride to form a highly reactive acyl chloride intermediate.[1][8] This intermediate is then rapidly attacked by methanol to yield the final methyl ester. The formation of gaseous byproducts (SO₂ and HCl) makes this pathway essentially irreversible.[1]

Both pathways are often operative simultaneously and contribute to the high efficiency of the reaction.

Caption: Dual mechanisms for the SOCl₂/Methanol esterification.

Detailed Experimental Protocol (Method 1)

This protocol details the synthesis of Methyl 5-fluoro-4-methylpicolinate from 5-fluoro-4-methylpicolinic acid using thionyl chloride and methanol. A similar procedure has been successfully used for analogous compounds.[9]

Materials and Reagents

-

5-fluoro-4-methylpicolinic acid (MW: 155.13 g/mol )

-

Thionyl chloride (SOCl₂) (MW: 118.97 g/mol )

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography[10]

-

Ethyl acetate and Hexanes (for chromatography)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

Caption: Workflow for the synthesis of Methyl 5-fluoro-4-methylpicolinate.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-4-methylpicolinic acid (e.g., 5.0 g, 32.2 mmol).

-

Solvent Addition: In a fume hood, add anhydrous methanol (100 mL) to the flask and stir until the acid is fully dissolved or a uniform suspension is formed.

-

Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (e.g., 3.5 mL, 48.3 mmol, 1.5 eq) dropwise over 15-20 minutes.

-

Expert Insight: This addition is exothermic and releases HCl gas. A slow, dropwise addition at 0 °C is critical to control the reaction rate and prevent excessive gas evolution. Ensure the setup is equipped with a drying tube or vented to a scrubber.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting material (acid) should remain at the baseline, while the product ester will have a higher Rf value.[9] The reaction is complete when the starting material spot is no longer visible.

-

-

Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane (100 mL). Carefully transfer the solution to a separatory funnel.

-

Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~75 mL) in portions to neutralize any remaining acid.

-

Caution: CO₂ gas will evolve. Swirl the funnel gently and vent frequently until gas evolution ceases.

-

-

Extraction: Separate the layers. Wash the organic layer with brine (50 mL), which helps to remove residual water and break any emulsions.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of dichloromethane.

-

Final Concentration: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by silica gel column chromatography.[10]

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). Collect fractions and monitor by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain Methyl 5-fluoro-4-methylpicolinate as a pure solid or oil.

Expected Characterization Data:

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol [11]

-

¹H NMR (CDCl₃): Expect signals for the aromatic protons on the pyridine ring, a singlet for the ester methyl group (~3.9 ppm), and a singlet for the ring methyl group (~2.3 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the ester carbonyl, the aromatic carbons (showing C-F coupling), the ester methyl carbon, and the ring methyl carbon.

-

Mass Spectrometry (ESI+): Expect a molecular ion peak at m/z = 156.1 [M+H]⁺.[9]

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methanol (MeOH): Toxic and flammable. Avoid inhalation and skin contact.

-

Acidic/Basic Solutions: Handle strong acids (H₂SO₄) and bases (used in workup) with care. Neutralization steps can be exothermic and release gas.

References

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. Retrieved from [Link]

-

Dr. Mike's Chemistry Channel. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. Retrieved from [Link]

-

BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 5-fluoropicolinate | 107504-07-4 [chemicalbook.com]

- 10. journals.asm.org [journals.asm.org]

- 11. 5-Fluoro-4-methylpicolinic acid | CymitQuimica [cymitquimica.com]

Technical Guide: Application of Methyl 5-fluoro-4-methylpicolinate in Agrochemical Synthesis

This guide details the application of Methyl 5-fluoro-4-methylpicolinate (Methyl 5-fluoro-4-methylpyridine-2-carboxylate) in the synthesis of advanced agrochemical intermediates, specifically focusing on the 6-arylpicolinate class of synthetic auxin herbicides (e.g., Florpyrauxifen-benzyl).

Executive Summary

Methyl 5-fluoro-4-methylpicolinate is a strategic fluorinated pyridine building block used in the development of next-generation herbicides. Its structural motif—specifically the 5-fluoro substituent combined with the 4-methyl group—positions it as a critical precursor for the 4-amino-5-fluoro-3-chloro-6-aryl-picolinate class of herbicides (e.g., Rinskor™ active / Florpyrauxifen-benzyl ).

The 5-fluoro group enhances metabolic stability and potency in the target enzyme (AFB5/TIR1 auxin receptors), while the 4-methyl group serves as a versatile "masked" functionality that can be transformed into the essential 4-amino pharmacophore via oxidation and rearrangement sequences.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | Methyl 5-fluoro-4-methylpyridine-2-carboxylate |

| Common Name | Methyl 5-fluoro-4-methylpicolinate |

| Structure | Pyridine ring with: [1][2][3][4][5][6][7]• C2: Carboxylate (Ester) [1]• C4: Methyl group (Reactive handle) • C5: Fluorine atom (Metabolic blocker) |

| Key Reactivity | C4-Methyl: Susceptible to radical halogenation or oxidation to carboxylic acid.C6-Position: Activated for nucleophilic attack via N-oxide formation.C3-Position: Open for electrophilic halogenation (Chlorination). |

| Role | Advanced Intermediate / Scaffold for 6-Arylpicolinates |

Core Application: Synthesis of 4-Amino-5-fluoropicolinate Herbicides

The primary application of this intermediate is in the synthesis of Florpyrauxifen-benzyl analogs. The synthesis requires the transformation of the 4-methyl group into a 4-amino group and the functionalization of the C6 and C3 positions.

Retrosynthetic Logic

Direct fluorination of complex pyridines is difficult. Using Methyl 5-fluoro-4-methylpicolinate as a starting material bypasses late-stage fluorination issues. The synthesis follows a "Core Functionalization" strategy:

-

C6-Arylation: Installation of the aryl tail via N-oxide activation and Suzuki coupling.

-

C3-Chlorination: Electrophilic substitution to install the chlorine atom.

-

C4-Amination: Conversion of the methyl group to an amine (Methyl

Acid

Detailed Experimental Protocol

Phase 1: Activation and C6-Functionalization

Objective: Introduce a handle at the C6 position for subsequent aryl coupling.

Step 1.1: N-Oxidation

-

Reagents: Methyl 5-fluoro-4-methylpicolinate, Urea-Hydrogen Peroxide (UHP), Trifluoroacetic anhydride (TFAA).

-

Conditions: DCM, 0°C to RT, 4 hours.

-

Mechanism: The nitrogen lone pair is oxidized to the N-oxide, activating the C2 and C6 positions for nucleophilic attack. Since C2 is blocked by the ester, C6 is targeted.

Step 1.2: C6-Chlorination (Rearrangement)

-

Reagents: N-Oxide intermediate, Phosphoryl Chloride (POCl

). -

Conditions: Reflux (80-100°C), 2-4 hours.

-

Outcome: Yields Methyl 6-chloro-5-fluoro-4-methylpicolinate .

-

Note: The 5-fluoro group directs the chlorination to the ortho-position (C6) via the "Meisenheimer-like" transition state.

Phase 2: C3-Chlorination

Objective: Install the chlorine atom at the C3 position.

Step 2.1: Electrophilic Chlorination

-

Reagents: Methyl 6-chloro-5-fluoro-4-methylpicolinate, N-Chlorosuccinimide (NCS), Palladium(II) Acetate (catalyst).

-

Conditions: Acetic acid/TFA, 80°C.

-

Outcome: Yields Methyl 3,6-dichloro-5-fluoro-4-methylpicolinate .

-

Causality: The electron-donating nature of the 4-methyl group activates the C3 position, making it the most nucleophilic site remaining on the ring.

Phase 3: Transformation of C4-Methyl to C4-Amino

Objective: Convert the methyl group to the amino pharmacophore via the Curtius Rearrangement.

Step 3.1: Oxidation to Carboxylic Acid

-

Reagents: KMnO

(aqueous) or Selenium Dioxide (SeO -

Conditions: Reflux, 6-12 hours.

-

Outcome: 3,6-Dichloro-5-fluoro-2-(methoxycarbonyl)isonicotinic acid .

-

Note: Selective oxidation of the benzylic (picolinic) methyl group occurs while preserving the ester at C2 (if conditions are controlled) or hydrolyzing it (requiring re-esterification).

Step 3.2: Curtius Rearrangement

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

-BuOH). -

Conditions: Reflux in Toluene/t-BuOH.

-

Mechanism: Acid

Acyl Azide -

Deprotection: TFA/DCM to yield the free amine.

-

Final Product: Methyl 4-amino-3,6-dichloro-5-fluoropicolinate .

Phase 4: C6-Arylation (Suzuki Coupling)

Objective: Attach the specific aryl tail (e.g., 4-chloro-2-fluoro-3-methoxyphenyl for Florpyrauxifen).

Step 4.1: Suzuki-Miyaura Coupling

-

Reagents: Methyl 4-amino-3,6-dichloro-5-fluoropicolinate, Aryl Boronic Acid, Pd(dppf)Cl

, K -

Conditions: Dioxane/Water (4:1), 90°C, Inert Atmosphere (N

). -

Selectivity: The C6-Cl is more reactive than the C3-Cl towards oxidative addition due to the lack of steric hindrance from the ester group and electronic activation by the ring nitrogen.

Process Visualization (Pathway Diagram)

The following diagram illustrates the conversion of Methyl 5-fluoro-4-methylpicolinate into the Florpyrauxifen-benzyl core scaffold.

Caption: Synthetic pathway converting Methyl 5-fluoro-4-methylpicolinate to the 4-amino-6-aryl herbicide core via oxidation and Curtius rearrangement.

Quantitative Data: Reaction Parameters

| Reaction Step | Reagent Stoichiometry (Eq) | Temp (°C) | Time (h) | Typical Yield (%) | Critical Control Point |

| N-Oxidation | UHP (1.5), TFAA (1.5) | 0 | 4 | 85-92% | Maintain temp <5°C during addition to prevent runaway. |

| C6-Chlorination | POCl | 90 | 3 | 78-85% | Quench carefully into ice; exothermic. |

| C3-Chlorination | NCS (1.1), Pd(OAc) | 80 | 6 | 70-75% | Monitor by HPLC for over-chlorination. |

| Oxidation | KMnO | 100 | 8 | 60-70% | pH control essential to prevent ester hydrolysis. |

| Curtius | DPPA (1.2), TEA (1.5) | 85 | 12 | 80-85% | Ensure anhydrous conditions for isocyanate formation. |

Safety & Handling

-

Fluorinated Pyridines: Generally possess high thermal stability but can be skin irritants. Use FKM gloves.

-

POCl

(Phosphoryl Chloride): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quench reactions by slow addition to ice-water with vigorous stirring. -

DPPA (Diphenylphosphoryl azide): Shock-sensitive and toxic. Avoid heating the neat reagent. Perform azide reactions behind a blast shield.

-

Waste Disposal: Segregate halogenated organic waste. Aqueous layers from POCl

quenches are highly acidic and contain phosphates; neutralize before disposal.

References

-

Corteva Agriscience. (2018).[7] Rinskor™ Active: Technical Bulletin. Retrieved from .

-

Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.

-

PubChem. (2025). Compound Summary: Florpyrauxifen-benzyl.[1][2][3][7] National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 5-Fluoro-4-methylpicolinic acid (CAS 1256787-05-9).[5] Retrieved from .

-

Yerkes, C. N., et al. (2008). "Pyridine and Pyridazine Herbicides."[3] Modern Crop Protection Compounds. Wiley-VCH. .

Sources

- 1. Florpyrauxifen benzyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. 5-Fluoro-4-methylpicolinic acid | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

Application Notes and Protocols: A Step-by-Step Guide for the Esterification of 5-Fluoro-4-Methylpicolinic Acid

Introduction: The Significance of 5-Fluoro-4-Methylpicolinic Acid Esters

5-Fluoro-4-methylpicolinic acid is a structurally significant heterocyclic compound. Its derivatives, particularly its esters, are of considerable interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the picolinic acid scaffold is a key feature in numerous biologically active compounds.[1] The synthesis of esters from this carboxylic acid is a critical step in creating a library of compounds for screening and development. This guide provides detailed protocols for three common and effective esterification methods, offering researchers a selection of strategies to best suit their available reagents, equipment, and the specific requirements of their target molecule.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to an ester can be achieved through several distinct chemical pathways. The choice of method often depends on the stability of the starting material to acidic or basic conditions, the steric hindrance around the carboxylic acid and the alcohol, and the desired scale of the reaction. Here, we present three robust methods for the esterification of 5-fluoro-4-methylpicolinic acid:

-

Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, ideal for simple, unhindered alcohols that can be used in large excess.[2][3][4]

-

Thionyl Chloride (SOCl₂) Mediated Esterification: A highly efficient method that proceeds through an acyl chloride intermediate, suitable for a wide range of alcohols.[2][5]

-

Steglich Esterification: A mild, carbodiimide-mediated coupling that is well-suited for acid-sensitive substrates and sterically hindered alcohols.[6][7][8][9][10]

The following sections will delve into the mechanistic underpinnings and provide detailed, step-by-step protocols for each of these methodologies as applied to 5-fluoro-4-methylpicolinic acid.

Method 1: Fischer-Speier Esterification

Mechanism and Rationale

Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is typically performed using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and a large excess of the alcohol, which serves as both a reactant and the solvent. This excess of alcohol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to favor product formation.[11]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[12]

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 5-fluoro-4-methylpicolinate

Materials:

-

5-fluoro-4-methylpicolinic acid (1.0 eq)

-

Methanol (as solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-4-methylpicolinic acid.

-

Add a large excess of methanol to the flask to act as both the solvent and the reactant.

-

Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[11]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.[11]

-

Wash the organic layer sequentially with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-4-methylpicolinate.

-

If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Thionyl Chloride (SOCl₂) Mediated Esterification

Mechanism and Rationale

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[5][12] The acyl chloride is then reacted with the alcohol to form the ester. This is a highly efficient and generally irreversible process because the byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving the reaction to completion.[13]

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction. This results in the formation of the acyl chloride, along with the release of SO₂ and HCl.[12] The subsequent reaction of the highly electrophilic acyl chloride with an alcohol proceeds rapidly to yield the ester. A variation of this method involves adding the thionyl chloride directly to a solution of the carboxylic acid in the alcohol, where the in situ generated HCl acts as a catalyst for esterification.[2][14]

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Detailed Protocol: Synthesis of Methyl 5-fluoro-4-methylpicolinate

Materials:

-

5-fluoro-4-methylpicolinic acid (1.0 eq)

-

Methanol (anhydrous, as solvent)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Dichloromethane (DCM)

-

Silica gel

-

Round-bottom flask or microwave reaction vial

-

Stir plate and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask or a sealed microwave reaction vial, dissolve 5-fluoro-4-methylpicolinic acid in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly and dropwise, add thionyl chloride to the stirring solution. A lively evolution of gas (HCl and SO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65°C for 2 hours.[14] A sealed vial is recommended to prevent the loss of volatile reagents and byproducts.

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane.

-

Pass the solution through a short plug of silica gel, eluting with a mixture of dichloromethane and methanol.

-

Collect the filtrate and concentrate it under reduced pressure to yield the target compound, methyl 5-fluoro-4-methylpicolinate.[14]

Method 3: Steglich Esterification

Mechanism and Rationale

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[6][8][9][10] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification or the high temperatures that may be required in other methods.[2][9]

The reaction mechanism initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the carboxylate on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate.[6] While the alcohol can directly attack this intermediate, the reaction is significantly accelerated by the addition of DMAP.[6][8] DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.[6]

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of a Generic Ester of 5-fluoro-4-methylpicolinic acid

Materials:

-

5-fluoro-4-methylpicolinic acid (1.0 eq)

-

Alcohol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir plate and stir bar

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-4-methylpicolinic acid, the desired alcohol, and DMAP.

-

Dissolve the mixture in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Summary of Reaction Conditions

| Method | Reagents | Catalyst | Solvent | Temperature | Typical Reaction Time | Key Advantages |

| Fischer-Speier Esterification | Alcohol (excess) | H₂SO₄ or TsOH | Alcohol | Reflux | 4-8 hours | Inexpensive reagents, simple procedure. |

| Thionyl Chloride (SOCl₂) Mediated | Alcohol, SOCl₂ | None (or in situ HCl) | Alcohol or inert solvent | 0°C to 65°C | 2-4 hours | High yielding, irreversible reaction. |

| Steglich Esterification | Alcohol, DCC/EDC | DMAP | Anhydrous DCM, THF, or DMF | 0°C to Room Temp. | 2-12 hours | Mild conditions, suitable for sensitive substrates.[8][9] |

Product Characterization

The successful synthesis of the target ester should be confirmed through standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the ester. The appearance of a new set of signals corresponding to the alkyl group of the alcohol and a downfield shift of the picolinate ring protons are indicative of ester formation.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹ will confirm the conversion.

Safety Precautions

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[15][16] It is a lachrymator and can cause severe burns upon contact with skin and eyes, and is toxic if inhaled.[15][17][18] Handle with extreme care under an inert atmosphere and ensure no contact with moisture.[15] All manipulations must be performed in a certified chemical fume hood.[19] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills.

-

Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Handle with care and add it slowly to the reaction mixture, as the dissolution in alcohols can be exothermic.

-

DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with care. Avoid inhalation of the dust and skin contact.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17][18]

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. University of California, Santa Cruz. (2013, July 22). [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

- Process for producing pyridine carboxylic acids.

-

A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. (2021, July 29). [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

-

Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

- Esterification of pyridine carboxylic acids.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011, December 3). [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. (2021, August 3). [Link]

-

Carboxylic Acid + SOCl2. ReactionWeb.io. (2025, July 12). [Link]

-

Fischer Esterification of Glycerol by Phen. Journal of Chemical and Pharmaceutical Research. [Link]

- Process for preparing pyridine carboxylic acid esters.

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. (2023, December 9). [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. (2014, July 4). [Link]

-

Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. National Center for Biotechnology Information. [Link]

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Reactions of Carboxylic Acids. Chemistry LibreTexts. (2024, September 30). [Link]

-

Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

-

Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. ResearchGate. [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

-

Yamaguchi Esterification. Organic Chemistry Portal. [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

- 5-substituted picolinic acid compounds and their method of use.

-

The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. LinkedIn. (2026, January 20). [Link]

-

2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Fluorine notes - P&M Invest. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reactionweb.io [reactionweb.io]

- 14. Methyl 5-fluoropicolinate | 107504-07-4 [chemicalbook.com]

- 15. westliberty.edu [westliberty.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. actylislab.com [actylislab.com]

- 18. fishersci.com [fishersci.com]

- 19. drexel.edu [drexel.edu]

Application Notes and Protocols for the Purification of Methyl 5-fluoro-4-methylpicolinate using Silica Gel Column Chromatography

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of Methyl 5-fluoro-4-methylpicolinate, a key intermediate in pharmaceutical research, utilizing silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity material. The protocol emphasizes the critical interplay between the analyte's physicochemical properties and the chromatographic parameters, ensuring a successful separation.

Introduction: The Critical Role of Purity

Methyl 5-fluoro-4-methylpicolinate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is often incorporated into pharmacologically active molecules. Consequently, obtaining this intermediate in a highly pure form is paramount for the integrity of subsequent synthetic steps and the biological evaluation of final compounds. Impurities can lead to ambiguous research outcomes, side reactions, and difficulties in characterization.

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] It operates on the principle of differential adsorption of components of a mixture onto a solid stationary phase (silica gel) while a liquid mobile phase passes through it.[2] This application note will detail a systematic approach to purify Methyl 5-fluoro-4-methylpicolinate, addressing potential challenges associated with its heterocyclic nature.

Understanding the Analyte and Stationary Phase

Methyl 5-fluoro-4-methylpicolinate

-

Molecular Formula: C₈H₈FNO₂[3]

-

Molecular Weight: 169.15 g/mol [3]

-

Structure: The presence of a pyridine ring, an ester group, a fluorine atom, and a methyl group imparts a moderate polarity to the molecule. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, which can sometimes lead to peak tailing or streaking.[4]

Silica Gel (SiO₂) - The Stationary Phase Silica gel is a porous, amorphous form of silicon dioxide. Its surface is covered with hydroxyl groups (silanols), which are weakly acidic. These silanol groups are the active sites for adsorption in normal-phase chromatography.[5] Polar compounds interact more strongly with the polar silanol groups and are therefore retained longer on the column, eluting later. Non-polar compounds have weaker interactions and elute more quickly.[6]

Pre-Purification: The Importance of Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.